Cas no 65935-44-6 (1-phenylpropan-2-yl chloroformate)
1-phenylpropan-2-yl chloroformate Chemical and Physical Properties
Names and Identifiers
-
- Carbonochloridic acid, 1-methyl-2-phenylethyl ester
- 1-phenylpropan-2-yl chloroformate
- 65935-44-6
- EN300-1612724
-
- Inchi: 1S/C10H11ClO2/c1-8(13-10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
- InChI Key: VTBKQFUTAFEBGZ-UHFFFAOYSA-N
- SMILES: C(Cl)(OC(C)CC1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 198.0447573g/mol
- Monoisotopic Mass: 198.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.165±0.06 g/cm3(Predicted)
- Boiling Point: 267.3±19.0 °C(Predicted)
1-phenylpropan-2-yl chloroformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1612724-50mg |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 50mg |
$587.0 | 2023-09-23 | ||
| Enamine | EN300-1612724-100mg |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 100mg |
$615.0 | 2023-09-23 | ||
| Enamine | EN300-1612724-250mg |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 250mg |
$642.0 | 2023-09-23 | ||
| Enamine | EN300-1612724-500mg |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 500mg |
$671.0 | 2023-09-23 | ||
| Enamine | EN300-1612724-1000mg |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 1000mg |
$699.0 | 2023-09-23 | ||
| Enamine | EN300-1612724-2500mg |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 2500mg |
$1370.0 | 2023-09-23 | ||
| Enamine | EN300-1612724-5000mg |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 5000mg |
$2028.0 | 2023-09-23 | ||
| Enamine | EN300-1612724-10000mg |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 10000mg |
$3007.0 | 2023-09-23 | ||
| Enamine | EN300-1612724-0.05g |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 0.05g |
$912.0 | 2023-06-04 | ||
| Enamine | EN300-1612724-0.1g |
1-phenylpropan-2-yl chloroformate |
65935-44-6 | 0.1g |
$956.0 | 2023-06-04 |
1-phenylpropan-2-yl chloroformate Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-phenylpropan-2-yl chloroformate
Introduction to 1-phenylpropan-2-yl chloroformate (CAS No: 65935-44-6)
1-phenylpropan-2-yl chloroformate, with the chemical formula C9H9ClO3, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 65935-44-6, has garnered significant attention in the scientific community due to its utility in the development of bioactive molecules. Its structural framework, featuring a phenyl group attached to a propanoyl moiety esterified with chloroformic acid, provides a unique platform for further functionalization, making it a valuable reagent in medicinal chemistry.
The synthesis and application of 1-phenylpropan-2-yl chloroformate have been extensively explored in recent years, particularly in the context of drug discovery and molecular biology. The compound's ability to act as a chlorinating agent in peptide coupling reactions has made it indispensable in the synthesis of peptidomimetics and protease inhibitors. These inhibitors are critical in treating various diseases, including cancer and infectious disorders, by targeting specific enzymatic pathways.
In the realm of medicinal chemistry, 1-phenylpropan-2-yl chloroformate has been utilized to construct complex scaffolds that mimic natural products. The phenyl ring, a common motif in bioactive molecules, contributes to the compound's binding affinity and pharmacological properties. Researchers have leveraged this feature to develop novel therapeutic agents with enhanced efficacy and reduced side effects. For instance, derivatives of 1-phenylpropan-2-yl chloroformate have shown promise in inhibiting kinases, which are overexpressed in many cancers.
Recent studies have highlighted the role of 1-phenylpropan-2-yl chloroformate in the development of small-molecule probes for studying protein-protein interactions. The compound's reactivity allows for the selective labeling of target proteins, facilitating structural and functional analyses. This approach has been particularly useful in understanding the mechanisms of signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify protein surfaces with fluorophores or affinity tags derived from 1-phenylpropan-2-yl chloroformate has opened new avenues for biomolecular research.
The chemical properties of 1-phenylpropan-2-yl chloroformate make it an excellent candidate for cross-coupling reactions, which are fundamental in constructing complex organic molecules. The presence of a reactive chloroformate group enables nucleophilic substitution reactions with a wide range of nucleophiles, including amines and alcohols. This versatility has been exploited in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. For example, researchers have used 1-phenylpropan-2-yl chloroformate to introduce nitrogen-containing heterocycles into drug candidates, improving their metabolic stability and bioavailability.
In addition to its synthetic applications, 1-phenylpropan-2-yl chloroformate has been investigated for its potential role in materials science. The compound's ability to form stable derivatives with various functional groups has led to its use in polymer chemistry. Specifically, it has been employed to create polymers with tailored properties for applications such as drug delivery systems and smart materials. These polymers can be designed to release therapeutic agents under specific conditions, offering a promising approach for targeted therapies.
The environmental impact of using 1-phenylpropan-2-yl chloroformate has also been a focus of recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. One such approach involves catalytic methods that enhance reaction efficiency while maintaining high selectivity. These advancements not only improve sustainability but also make the compound more accessible for industrial applications.
The future prospects of 1-phenylpropan-2-yl chloroformate are vast, with ongoing research exploring its potential in various fields. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge. Whether it is in the development of novel therapeutics or innovative materials, 1-phenylpropan-2-y lchloroformate (CAS No: 6593544) will undoubtedly continue to play a pivotal role in scientific advancement.
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